molecular formula C4H11NO2S B1323511 3-(Methylsulfonyl)propan-1-amine CAS No. 26209-83-6

3-(Methylsulfonyl)propan-1-amine

Cat. No. B1323511
CAS RN: 26209-83-6
M. Wt: 137.2 g/mol
InChI Key: QUYFSHOLLKVPGX-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propan-1-amine is a chemical compound that is part of a broader class of sulfur-nitrogen compounds. It is characterized by the presence of a methylsulfonyl group attached to a propylamine. This functional group is known for its versatility in chemical reactions, particularly in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of compounds related to 3-(Methylsulfonyl)propan-1-amine can be achieved through various methods. For instance, chiral methylsulfonyl-based sulfamide-amine alcohol ligands, which are structurally related, were synthesized from commercially available materials in two simple steps, demonstrating the accessibility of such compounds . Additionally, the synthesis of β-methylsulfonylated N-heterocycles from saturated cyclic amines involves the insertion of sulfur dioxide, indicating that the methylsulfonyl group can be introduced into various molecular frameworks .

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen compounds, including those with methylsulfonyl groups, often features significant electron delocalization. This can result in bond shortening, as observed in the case of bis((trifluoromethyl)sulfonyl)amine and related compounds . Although not directly related to 3-(Methylsulfonyl)propan-1-amine, these findings provide insight into the electronic characteristics of the methylsulfonyl group.

Chemical Reactions Analysis

The methylsulfonyl group is reactive and can participate in various chemical reactions. For example, sulfonylation reactions of alcohols using methanesulfonyl chloride have been conducted with tertiary amines and potassium carbonate, showcasing the reactivity of the sulfonyl group in forming sulfonate esters . Moreover, the formation of N-tert-butanesulfinyl imines from tert-butanesulfinamide demonstrates the utility of sulfonyl-containing compounds in the synthesis of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)propan-1-amine are not directly discussed in the provided papers. However, the properties of related compounds suggest that the presence of the methylsulfonyl group can influence the acidity, reactivity, and overall stability of the molecule. For instance, the use of methyl methanesulfonothioate as a sulfhydryl reagent indicates the potential reactivity of the sulfonyl group with amines . Additionally, the synthesis and reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene provide examples of how the methylsulfonyl group can affect the reactivity of the molecule in electrophile-induced cyclization reactions .

Scientific Research Applications

Antifouling and Hemocompatibility

Polysulfobetaines, such as those derived from 3-(Methylsulfonyl)propan-1-amine, are notable for their antifouling properties and hemocompatibility. These polymers, synthesized using postpolymerization modification, demonstrate stimulus-responsive behavior, making them valuable in various biomedical applications (Woodfield et al., 2014).

Radiolysis Products Identification

The compound has been used in studies identifying radiolysis products of certain pharmaceuticals. This involves using chromatographic and spectroscopic methods to separate and identify the degradation products formed during radiolysis, contributing to our understanding of drug stability (Marciniec et al., 2010).

Sulfonylation in Organic Synthesis

It plays a role in the sulfonylation of alcohols, a crucial reaction in organic synthesis. The process is noted for its safety and efficiency, highlighting the compound's utility in large-scale chemical production (Tanabe et al., 1995).

Nanocatalyst Development

In nanotechnology, derivatives of 3-(Methylsulfonyl)propan-1-amine are used to develop magnetic nanocatalysts. These catalysts are employed in the synthesis of complex organic compounds, demonstrating the compound's versatility in facilitating chemical reactions at the nanoscale (Ghasemzadeh & Akhlaghinia, 2017).

Corrosion Inhibition

Derivatives of 3-(Methylsulfonyl)propan-1-amine are synthesized for their potential in inhibiting corrosion of metals. This application is particularly significant in industrial contexts where metal longevity and integrity are critical (Gao, Liang, & Wang, 2007).

Advanced Chemical Synthesis

The compound is integral in the synthesis of various complex organic structures, including β-methylsulfonylated N-heterocycles. This demonstrates its importance in the creation of novel chemical entities for various applications (He et al., 2020).

Catalytic Applications

It's used in the development of catalysts for various chemical reactions. This includes facilitating the formylation of alcohols and amines, illustrating its role in enhancing the efficiency of chemical processes (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Material Science and Surface Modification

The compound is also used in the modification of surfaces, particularly in the field of material science. This includes the modification of microfluidic devices, demonstrating its utility in the fabrication of advanced materials and devices (Soper et al., 2002).

properties

IUPAC Name

3-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-8(6,7)4-2-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYFSHOLLKVPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KA Galal, A Truong, F Kwarcinski… - Journal of Medicinal …, 2022 - ACS Publications
Essential plasmodial kinases PfGSK3 and PfPK6 are considered novel drug targets to combat rising resistance to traditional antimalarial therapy. Herein, we report the discovery of …
Number of citations: 3 pubs.acs.org
O Ajayi, DS Metibemu, O Crown, OS Adeyinka… - European Journal of …, 2023 - Elsevier
Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei gambiense and rhodesiense, is a parasitic disease endemic to sub-Saharan Africa. Untreated cases of HAT can …
Number of citations: 0 www.sciencedirect.com
MV Patel, HM Peltier, MA Matulenko, JR Koenig… - Bioorganic & Medicinal …, 2022 - Elsevier
The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in …
Number of citations: 3 www.sciencedirect.com

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